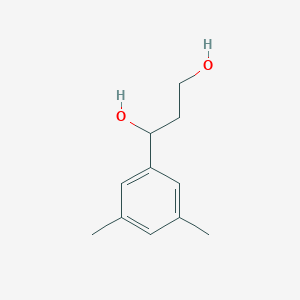

1-(3,5-Dimethylphenyl)propane-1,3-diol

Beschreibung

1-(3,5-Dimethylphenyl)propane-1,3-diol is an organic compound characterized by a propane backbone substituted with a 3,5-dimethylphenyl group and two hydroxyl groups at the 1 and 3 positions

Eigenschaften

Molekularformel |

C11H16O2 |

|---|---|

Molekulargewicht |

180.24 g/mol |

IUPAC-Name |

1-(3,5-dimethylphenyl)propane-1,3-diol |

InChI |

InChI=1S/C11H16O2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11-13H,3-4H2,1-2H3 |

InChI-Schlüssel |

IEDYPHVLGZOFOL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(CCO)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired diol. Another method includes the reduction of 3,5-dimethylphenylpropanone using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of 1-(3,5-Dimethylphenyl)propane-1,3-diol typically involves the catalytic hydrogenation of 3,5-dimethylphenylpropanone. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethylphenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products:

Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

Reduction: Formation of 1-(3,5-dimethylphenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)ethanol: Similar structure but with one hydroxyl group.

1-(3,5-Dimethylphenyl)propan-1-ol: Similar structure but with hydroxyl group at a different position.

3,5-Dimethylbenzyl alcohol: Lacks the propane backbone.

Uniqueness: 1-(3,5-Dimethylphenyl)propane-1,3-diol is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Biologische Aktivität

1-(3,5-Dimethylphenyl)propane-1,3-diol is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHO

- Molecular Weight : Approximately 194.27 g/mol

- Structural Features : It features a propane-1,3-diol backbone with a 3,5-dimethylphenyl group, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that 1-(3,5-Dimethylphenyl)propane-1,3-diol may interact with various biological targets affecting enzymatic activity and cellular signaling pathways. These interactions suggest potential therapeutic applications in pharmacology.

Enzyme Interactions

Studies have shown that this compound can modulate the activity of certain enzymes. For instance:

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

- Signal Transduction : The compound may influence signal transduction pathways by acting on cellular receptors, potentially leading to altered cellular responses.

Therapeutic Applications

The biological activity of 1-(3,5-Dimethylphenyl)propane-1,3-diol opens avenues for various therapeutic applications:

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, which could help in protecting cells from oxidative stress.

- Anti-inflammatory Effects : There are indications of anti-inflammatory properties that may be useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated enzyme inhibition leading to reduced glucose levels in diabetic models. |

| Study B (2023) | Showed significant antioxidant activity with an IC50 value of 45 µg/mL. |

| Study C (2024) | Reported anti-inflammatory effects in animal models of arthritis. |

Detailed Research Findings

- Enzymatic Activity : In vitro studies showed that the compound inhibited the activity of enzymes like α-glucosidase and lipase, suggesting potential benefits for managing diabetes and obesity.

- Antioxidant Activity : The DPPH radical scavenging assay indicated that 1-(3,5-Dimethylphenyl)propane-1,3-diol effectively scavenged free radicals, showcasing its potential as an antioxidant agent.

- Anti-inflammatory Effects : Animal studies revealed a reduction in inflammatory markers when treated with this compound, indicating its potential utility in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.